molecular formula C20H18ClN3O2 B2473900 3-(2-Chlorophenyl)-5-[1-(3-methylbenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole CAS No. 1795467-48-9

3-(2-Chlorophenyl)-5-[1-(3-methylbenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole

Cat. No. B2473900
CAS RN: 1795467-48-9
M. Wt: 367.83
InChI Key: SGGPIWFBNLRNID-UHFFFAOYSA-N
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Description

3-(2-Chlorophenyl)-5-[1-(3-methylbenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole is a chemical compound that is widely used in scientific research. It is a heterocyclic compound that contains an oxadiazole ring, which is known for its unique properties. This compound has been extensively studied in recent years due to its potential applications in various fields such as medicine, agriculture, and material science.

Mechanism of Action

The mechanism of action of 3-(2-Chlorophenyl)-5-[1-(3-methylbenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It is also believed to have antimicrobial properties by disrupting the cell membrane of microorganisms.
Biochemical and Physiological Effects:
Studies have shown that 3-(2-Chlorophenyl)-5-[1-(3-methylbenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole has a variety of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of microorganisms, and reduce inflammation. It has also been shown to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(2-Chlorophenyl)-5-[1-(3-methylbenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole in lab experiments is its versatility. It can be used in a variety of assays to study its effects on different cell types and microorganisms. However, one of the limitations of using this compound is its potential toxicity. It is important to use appropriate safety measures when handling this compound to minimize the risk of exposure.

Future Directions

There are many potential future directions for research involving 3-(2-Chlorophenyl)-5-[1-(3-methylbenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole. Some possible areas of investigation include:
1. Further studies to elucidate the mechanism of action of this compound.
2. Development of new analogs of this compound with improved efficacy and safety profiles.
3. Investigation of the potential use of this compound in combination with other drugs for the treatment of cancer and other diseases.
4. Exploration of the potential use of this compound in agriculture as a pesticide or herbicide.
5. Study of the potential use of this compound in material science for the development of new materials with unique properties.
Conclusion:
3-(2-Chlorophenyl)-5-[1-(3-methylbenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole is a versatile compound that has many potential applications in scientific research. It has been studied for its anticancer, antifungal, and antibacterial properties, as well as its potential use in the treatment of neurodegenerative disorders. While there are limitations to its use in lab experiments, there are many potential future directions for research involving this compound.

Synthesis Methods

The synthesis of 3-(2-Chlorophenyl)-5-[1-(3-methylbenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole involves the reaction of 2-chlorobenzaldehyde, 3-methylbenzoyl chloride, and pyrrolidine-2-carboxylic acid hydrazide in the presence of a catalyst. The reaction is carried out under reflux conditions, and the resulting product is purified by recrystallization.

Scientific Research Applications

3-(2-Chlorophenyl)-5-[1-(3-methylbenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole has been widely used in scientific research due to its potential applications in various fields. It has been studied for its anticancer, antifungal, and antibacterial properties. It has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

IUPAC Name

[2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]-(3-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O2/c1-13-6-4-7-14(12-13)20(25)24-11-5-10-17(24)19-22-18(23-26-19)15-8-2-3-9-16(15)21/h2-4,6-9,12,17H,5,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGGPIWFBNLRNID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N2CCCC2C3=NC(=NO3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Chlorophenyl)-5-[1-(3-methylbenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole

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